(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methanone
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Overview
Description
PMID25522065-Compound-11: is a synthetic organic compound known for its potential therapeutic applications, particularly as a peptidyl-diphenyl phosphonate inhibitor. This compound has been designed to enhance inhibitory efficacy against specific targets, making it a valuable candidate for research in infectious and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of PMID25522065-Compound-11 involves a multi-step synthetic processThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired chemical transformations .
Industrial Production Methods: For industrial-scale production, the synthesis of PMID25522065-Compound-11 is optimized to maximize yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The process is carefully monitored to maintain consistent quality and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: PMID25522065-Compound-11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Halogens, nucleophiles, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Chemistry: PMID25522065-Compound-11 is used as a model compound in synthetic organic chemistry to study reaction mechanisms and to develop new synthetic methodologies .
Biology: In biological research, this compound is utilized to investigate its inhibitory effects on specific enzymes and proteins, providing insights into its potential therapeutic applications .
Medicine: The compound’s inhibitory properties make it a candidate for drug development, particularly for treating infectious and inflammatory diseases .
Industry: In the industrial sector, PMID25522065-Compound-11 is used in the development of new materials and chemical processes, leveraging its unique chemical properties .
Mechanism of Action
The mechanism of action of PMID25522065-Compound-11 involves its interaction with specific molecular targets, such as enzymes and proteins. The compound binds to these targets, inhibiting their activity and thereby exerting its therapeutic effects. The pathways involved in this process include the modulation of signaling cascades and the alteration of cellular functions .
Properties
Molecular Formula |
C24H23ClN4O4 |
---|---|
Molecular Weight |
466.9 g/mol |
IUPAC Name |
[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-[3-[4-(2-oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy]azetidin-1-yl]methanone |
InChI |
InChI=1S/C24H23ClN4O4/c25-18-5-3-17(4-6-18)21-26-27-22(33-21)23(30)29-10-20(11-29)32-19-7-1-16(2-8-19)9-28-12-24(13-28)14-31-15-24/h1-8,20H,9-15H2 |
InChI Key |
OVCNWJXOBLGBEA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)C2=NN=C(O2)C3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)CN5CC6(C5)COC6 |
Origin of Product |
United States |
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